molecular formula C10H6ClFN2O B1486808 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol CAS No. 1933631-27-6

6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol

Cat. No. B1486808
CAS RN: 1933631-27-6
M. Wt: 224.62 g/mol
InChI Key: XUPDRTJBOACXGO-UHFFFAOYSA-N
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Description

“6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol” is a chemical compound. It has been found in the Protein Data Bank in Europe (PDBe) in a complex with HUMAN TNF-ALPHA .

Scientific Research Applications

Design and Synthesis for Medicinal Applications

A study on the synthesis of novel pyrimidine derivatives, including those related to 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol, demonstrated these compounds' potent anti-inflammatory and analgesic activities. The nature of the substituent on the pyrimidine ring significantly influenced these activities, highlighting the importance of chemical modification in enhancing biological effects (Muralidharan, S. James Raja, & Asha Deepti, 2019).

Antitumor and Small Molecule Inhibitors

Another research focused on the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate for many antitumor drugs, especially in small molecular inhibitors of anti-tumor applications. This underscores the chemical's utility in developing therapeutic agents against cancer (Wenhui Gan et al., 2021).

Quantum Chemical Characterization

The hydrogen bonding sites in pyrimidine compounds, including derivatives similar to this compound, have been investigated through quantum chemistry methods. These studies help understand the molecular interactions that contribute to their biological activities and physical properties (Yafigui Traoré et al., 2017).

Supramolecular Chemistry

Research on ureidopyrimidones, which share a core structure with the compound of interest, revealed their strong dimerization capabilities via hydrogen bonding. This finding has implications for designing supramolecular structures and materials based on pyrimidine derivatives (F. H. Beijer et al., 1998).

Crystal Structure Analysis

The crystal structure of compounds related to "this compound" has been studied, providing insights into their molecular geometry and potential interactions in solid-state forms. This knowledge is crucial for understanding the chemical's behavior in various applications, including pharmaceutical formulations (Gihaeng Kang et al., 2015).

Mechanism of Action

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. These properties are typically determined by the compound’s chemical structure and can be influenced by various factors, such as the compound’s solubility, stability, and the presence of functional groups that can undergo metabolic reactions .

The compound’s action can also be influenced by environmental factors, such as pH, temperature, and the presence of other substances that can interact with the compound. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .

properties

IUPAC Name

4-(2-chloro-6-fluorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O/c11-6-2-1-3-7(12)10(6)8-4-9(15)14-5-13-8/h1-5H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPDRTJBOACXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=O)NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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